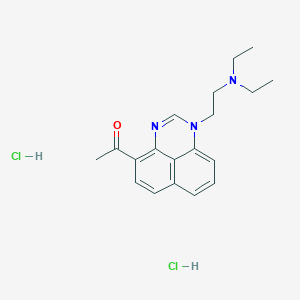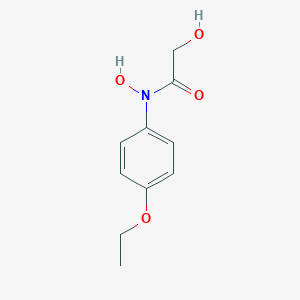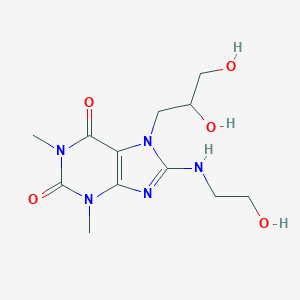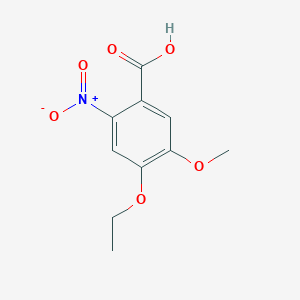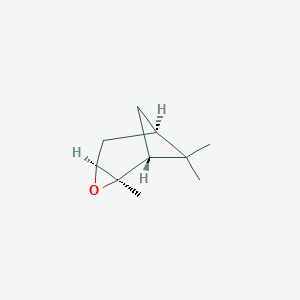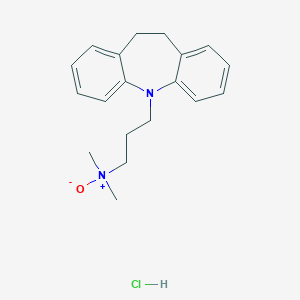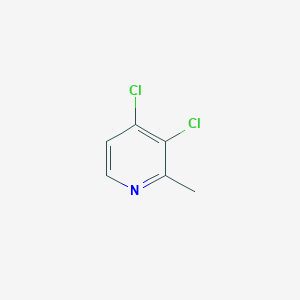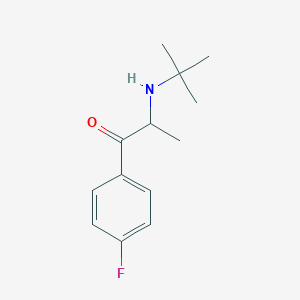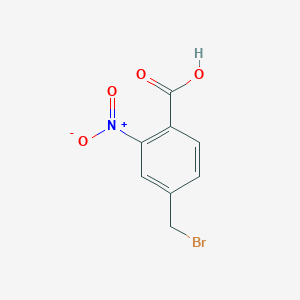
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone, also known as Vitamin K3 or Menadione, is a synthetic compound that has been used in scientific research for decades. It is a water-soluble compound that is structurally similar to Vitamin K, which plays a crucial role in blood clotting. However, Vitamin K3 does not have the same biological activity as Vitamin K and is not used as a dietary supplement.
Mecanismo De Acción
The mechanism of action of 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is not fully understood. It is known to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been shown to have various biochemical and physiological effects in cells and organisms. It can induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the activity of certain enzymes involved in energy metabolism and neurotransmitter synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 in lab experiments is its water solubility, which makes it easy to dissolve in aqueous solutions. Additionally, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its potential toxicity to cells and organisms, which can affect the validity of experimental results.
Direcciones Futuras
There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in cells and organisms. Finally, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 could be studied in combination with other compounds to determine its synergistic effects on biological systems.
In conclusion, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is a synthetic compound that has been used in scientific research for decades. It has various biochemical and physiological effects and has been studied in cancer research, oxidative stress studies, and neurodegenerative disease research. While it has advantages in lab experiments, its potential toxicity to cells and organisms must be considered. There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3, including its potential use as a treatment for neurodegenerative diseases and further studies on its mechanism of action and toxicity.
Métodos De Síntesis
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 can be synthesized by reacting 2-methyl-1,4-naphthoquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction results in the formation of a disulfide bond between two glutathione molecules and the naphthoquinone ring. The compound can be purified by chromatography techniques.
Aplicaciones Científicas De Investigación
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been used in various scientific research applications, including cancer research, oxidative stress studies, and neurodegenerative disease research. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress in cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
107432-96-2 |
|---|---|
Nombre del producto |
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone |
Fórmula molecular |
C30H36N6O14S2 |
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2S)-2-[3-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-1,4-dioxonaphthalen-2-yl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H36N6O14S2/c31-15(25(45)46)5-7-17(37)35-29(11-51,27(49)33-9-19(39)40)21-22(24(44)14-4-2-1-3-13(14)23(21)43)30(12-52,28(50)34-10-20(41)42)36-18(38)8-6-16(32)26(47)48/h1-4,15-16,51-52H,5-12,31-32H2,(H,33,49)(H,34,50)(H,35,37)(H,36,38)(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t15-,16-,29-,30-/m0/s1 |
Clave InChI |
PYPHCUPQHPLOPW-RMYXUZSKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Otros números CAS |
107432-96-2 |
Sinónimos |
2,3-(di-glutathion-S-yl)-1,4-naphthoquinone DGSYNQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



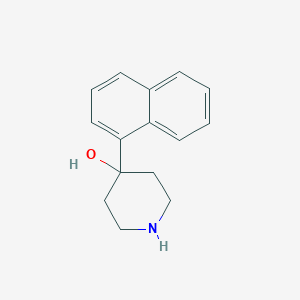
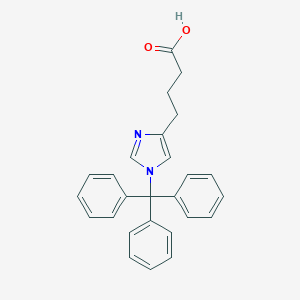
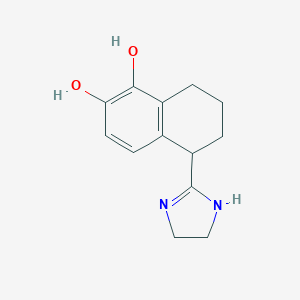
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
